An In-depth Technical Guide to (S)-Azepan-3-amine: Structure, Synthesis, and Applications
An In-depth Technical Guide to (S)-Azepan-3-amine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-Azepan-3-amine, a chiral heterocyclic amine of significant interest in medicinal chemistry and pharmaceutical development. The document details its chemical structure, stereochemistry, physicochemical properties, and established experimental protocols for its synthesis and resolution. Furthermore, it explores its role as a valuable building block in the creation of novel therapeutic agents.
Chemical Structure and Stereochemistry
(S)-Azepan-3-amine belongs to the class of saturated seven-membered heterocyclic compounds known as azepanes. The core structure is an "azepane" ring, which is a hexamethyleneimine. The molecule is substituted with an amine group at the third carbon atom of this ring.
The carbon atom at position 3 is a stereocenter, meaning it is attached to four different substituent groups. This chirality gives rise to two distinct enantiomers: (S)-Azepan-3-amine and (R)-Azepan-3-amine. The "(S)" designation in (S)-Azepan-3-amine refers to the specific spatial arrangement of the atoms around this chiral center, as defined by the Cahn-Ingold-Prelog (CIP) priority rules.
-
IUPAC Name: (3S)-azepan-3-amine[1]
-
Chemical Formula: C₆H₁₄N₂[2]
-
Synonyms: (S)-3-Aminohomopiperidine, (3S)-3-Amino-hexahydro-1H-azepine
The azepane ring's flexibility allows it to adopt various conformations, which can be crucial for its interaction with biological targets. The presence of both a primary and a secondary amine provides two sites for potential chemical modification, making it a versatile scaffold in drug design.[3][4]
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical properties for azepan-3-amine. Data for the specific (S)-enantiomer is provided where available; otherwise, data for the racemic mixture or the (R)-enantiomer is included for reference.
| Property | Value | Reference |
| Identifiers | ||
| CAS Number | 107885-67-6 ((S)-enantiomer) | |
| 124932-43-0 ((R)-enantiomer) | [5][6] | |
| 69154-03-6 (racemic) | [2][7] | |
| Molecular Formula | C₆H₁₄N₂ | [2][5][6] |
| Molecular Weight | 114.19 g/mol | [6][7] |
| InChI (S-enantiomer) | 1S/C6H14N2/c7-6-3-1-2-4-8-5-6/h6,8H,1-5,7H2/t6-/m0/s1 | |
| InChIKey (S-enantiomer) | WJUBYASTGWKFHK-LURJTMIESA-N | [1] |
| Canonical SMILES (S) | N[C@H]1CCCCNC1 | [1] |
| Physical Properties | ||
| Appearance | Liquid | |
| Colorless to light yellow liquid | [5] | |
| Boiling Point | 181 °C at 760 mmHg | |
| ~180.9 °C at 760 mmHg ((R)-enantiomer) | [5] | |
| Flash Point | 70 °C | |
| ~69.6 °C ((R)-enantiomer) | [5] | |
| Density | ~0.9 g/cm³ ((R)-enantiomer) | [5] |
| Refractive Index | ~1.453 ((R)-enantiomer) | [5] |
| Specifications | ||
| Purity | ≥97% | [2] |
| >98% ((R)-enantiomer) | [5] | |
| Storage Conditions | 2-8°C, protect from light, sealed in dry conditions | [8] |
Experimental Protocols
The synthesis of the azepane scaffold can be achieved through various routes, often involving ring-expansion or cyclization strategies.[9] A common precursor for 3-substituted azepanes is azepan-3-one. The following is a representative protocol for the synthesis of racemic azepan-3-amine via reductive amination.
Objective: To synthesize racemic azepan-3-amine from azepan-3-one.
Materials:
-
Azepan-3-one hydrochloride
-
Ammonium acetate or ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent (e.g., H₂ with a catalyst like Raney Nickel)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve azepan-3-one hydrochloride and an excess of ammonium acetate in methanol.
-
Imine Formation: Stir the mixture at room temperature to facilitate the formation of the corresponding imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium cyanoborohydride portion-wise, ensuring the temperature remains controlled.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by carefully adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Add dichloromethane and saturated aqueous NaHCO₃ to the residue. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude racemic azepan-3-amine.
-
Purification: The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt by adding HCl in ether, followed by recrystallization.
Obtaining the enantiomerically pure (S)-Azepan-3-amine from the racemic mixture is most commonly achieved by classical resolution, which involves the formation of diastereomeric salts using a chiral resolving agent.[10]
Objective: To separate (S)-Azepan-3-amine from a racemic mixture.
Materials:
-
Racemic azepan-3-amine
-
Chiral resolving agent (e.g., L-(+)-Tartaric acid)
-
Solvent for crystallization (e.g., methanol, ethanol, or a mixture)
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Salt Formation: Dissolve the racemic azepan-3-amine in the chosen solvent. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution. The diastereomeric salt of (S)-Azepan-3-amine with L-(+)-tartaric acid may precipitate immediately or upon cooling and standing. The differing solubilities of the two diastereomeric salts ((S)-amine-(L)-acid and (R)-amine-(L)-acid) is the basis for separation.[10]
-
Isolation of Diastereomeric Salt: Collect the crystallized salt by filtration. Wash the crystals with a small amount of cold solvent to remove impurities. The mother liquor will be enriched in the other diastereomer.
-
Enantiomeric Purity Check: The enantiomeric excess (ee) of the amine in the crystallized salt can be determined by techniques such as chiral High-Performance Liquid Chromatography (HPLC). Recrystallization may be necessary to improve purity.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add dichloromethane. Basify the aqueous solution by adding 1 M NaOH until the pH is >10 to deprotonate the amine.
-
Extraction and Isolation: Separate the organic layer. Extract the aqueous layer multiple times with dichloromethane. Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-Azepan-3-amine.
Objective: To confirm the structure and purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).[11]
-
¹H NMR: Acquire a proton NMR spectrum. The spectrum is expected to show a series of complex multiplets in the aliphatic region (approx. 1.5-3.5 ppm) corresponding to the methylene protons of the azepane ring and the methine proton at C3. The chemical shifts will be influenced by the neighboring nitrogen atoms. The amine protons (NH and NH₂) will appear as broad singlets, the position of which can vary with concentration and solvent.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will show distinct signals for each of the six unique carbon atoms in the molecule.[11]
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of the neat liquid or as a thin film.
-
Expect to observe characteristic N-H stretching vibrations for both the primary and secondary amines in the region of 3200-3400 cm⁻¹. C-H stretching vibrations will be observed just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Obtain a mass spectrum using a technique like Electrospray Ionization (ESI).
-
The spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of the compound (approx. 115.1).
-
Applications in Drug Discovery
Chiral amines are fundamental building blocks in the pharmaceutical industry, present in over 40% of commercial drugs. The azepane motif itself is found in numerous FDA-approved drugs and biologically active compounds, demonstrating its value as a privileged scaffold.[4]
While specific applications for the (S)-enantiomer are less documented in the provided search results, the importance of its stereoisomer, (R)-Azepan-3-amine, is well-established as a key intermediate in the synthesis of Besifloxacin.[5] Besifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat bacterial conjunctivitis.[5] The incorporation of the (R)-azepan-3-amine side chain is critical to its antibacterial efficacy.[5]
The versatility of the (S)-Azepan-3-amine scaffold, with its defined stereochemistry and multiple functionalization points, makes it a highly attractive starting material for the synthesis of new chemical entities. Researchers in drug discovery can utilize this compound to explore structure-activity relationships (SAR) and develop novel therapeutics targeting a wide range of diseases.[4] Its unique seven-membered ring structure can impart favorable properties such as improved metabolic stability or unique binding interactions compared to more common five- or six-membered rings.[5]
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. azepan-3-amine | CymitQuimica [cymitquimica.com]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. (R)-Azepan-3-amine | C6H14N2 | CID 7145034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Azepan-3-amine | C6H14N2 | CID 2756445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. researchgate.net [researchgate.net]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
